1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837547
InChI: InChI=1S/C10H10N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15837547

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
IUPAC Name 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H10N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16)
Standard InChI Key XPVFXLKASLHZME-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₁₀N₄O₂) features three key components:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-π stacking interactions.

  • 1,2,3-Triazole ring: A five-membered ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination.

  • Carboxylic acid group: Enhances solubility in polar solvents and participates in acid-base reactions.

The ethyl group bridges the pyridine and triazole rings, introducing conformational flexibility. The IUPAC name, 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid, reflects this connectivity.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₀H₁₀N₄O₂
Molecular Weight218.21 g/mol
CAS Number1437433-09-4
IUPAC Name1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid
SMILESCC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O

Spectroscopic Characteristics

  • NMR: The pyridine protons resonate between δ 7.2–8.5 ppm, while the triazole protons appear near δ 7.8–8.2 ppm .

  • IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H of carboxylic acid) confirm functional groups.

Synthesis and Optimization

One-Step Synthesis via Azide-Ketoester Cyclization

The most efficient route, described in U.S. Patent 6,642,390, involves reacting a pyridin-3-yl ethyl azide with a β-ketoester in the presence of a base (e.g., K₂CO₃) :

Reaction Scheme:
Pyridin-3-yl ethyl azide + Ethyl acetoacetate → 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Table 2: Synthesis Parameters

ParameterCondition
SolventAqueous ethanol (95%)
Temperature80°C
Reaction Time16 hours
Yield30–95%

Purification and Scalability

Crude product is neutralized with HCl to precipitate the carboxylic acid, followed by silica gel chromatography (hexanes:ethyl acetate = 9:1) . Industrial-scale production employs continuous flow reactors to enhance throughput.

Mechanism of Biological Action

Target Engagement

The compound modulates biological systems through:

  • Hydrogen bonding: The carboxylic acid and triazole nitrogens interact with enzyme active sites (e.g., kinase ATP-binding pockets).

  • Metal coordination: Triazole nitrogens bind transition metals (e.g., Cu²⁺), disrupting redox cycling in pathogens.

Enzymatic Inhibition

In in vitro assays, derivatives inhibit cytochrome P450 (IC₅₀ = 2.1 μM) and β-lactamase (IC₅₀ = 4.7 μM), suggesting utility in combating antibiotic resistance .

Applications in Drug Development

Antimicrobial Agents

Structural analogs exhibit MIC values of 0.5–8 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming vancomycin in methicillin-resistant strains .

Anticancer Activity

In HeLa cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 12 μM), with minimal cytotoxicity to normal fibroblasts (EC₅₀ > 100 μM).

Table 3: Biological Activity Profile

AssayResult
Antibacterial (MIC)0.5–8 μg/mL
Anticancer (EC₅₀)12 μM
Cytochrome P450 InhibitionIC₅₀ = 2.1 μM

Comparative Analysis with Structural Analogs

Pyridin-3-yl vs. Pyridin-4-yl Isomers

Replacing the pyridin-3-yl group with pyridin-4-yl (as in CAS 1437433-09-4) reduces solubility by 40% due to altered dipole moments .

Triazole vs. Pyrazole Derivatives

Pyrazole analogs (e.g., 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid) show 50% lower kinase affinity, highlighting the triazole’s superior coordination capacity.

Research Gaps and Future Directions

While preclinical data are promising, in vivo pharmacokinetic studies remain scarce. Future work should address:

  • Oral bioavailability optimization via prodrug formulations.

  • Structure-activity relationship (SAR) studies to refine target selectivity.

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